3-Amino-2,4-difluorobenzonitrile is an organic compound characterized by its molecular formula . It features an amino group () at the 3-position and two fluorine atoms at the 2 and 4 positions on the benzene ring, alongside a nitrile group (). This compound typically appears as a white to pale cream crystalline solid, although specific physical properties such as melting point and boiling point are not widely documented in current literature . The combination of electron-withdrawing fluorine atoms and the electron-donating amino group influences its chemical reactivity and potential applications.
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions.
Several methods exist for synthesizing 3-Amino-2,4-difluorobenzonitrile:
These synthetic routes often require careful control of temperature and reaction conditions to ensure high yields and purity.
3-Amino-2,4-difluorobenzonitrile has potential applications in various fields:
Several compounds share structural similarities with 3-Amino-2,4-difluorobenzonitrile. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Amino-4-fluorobenzonitrile | Amino group at position 2 | Less steric hindrance compared to 3-amino variant |
3-Amino-2,6-difluorobenzonitrile | Amino group at position 3; fluorines at 2 and 6 | Different spatial arrangement affecting reactivity |
4-Amino-2-fluorobenzonitrile | Amino group at position 4 | Potentially different biological activity profile |
3-Fluoroaniline | Fluoro group at position 3 | Simpler structure; lacks nitrile functionality |
The distinct positioning of functional groups in these compounds results in varied chemical reactivity and potential applications, making each compound unique despite their structural similarities .